molecular formula C7H5BrN2 B3119434 7-Bromopyrrolo[1,2-c]pyrimidine CAS No. 251102-32-6

7-Bromopyrrolo[1,2-c]pyrimidine

Cat. No.: B3119434
CAS No.: 251102-32-6
M. Wt: 197.03 g/mol
InChI Key: XVYNQEWXANSCFS-UHFFFAOYSA-N
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Description

Overview of Fused Nitrogen Heterocycles in Medicinal and Synthetic Chemistry

Fused nitrogen heterocycles are core structures in a multitude of biologically active molecules and are integral to the development of new pharmaceuticals. nih.govresearchgate.net In fact, a significant majority of physiologically active drugs contain at least one heterocyclic ring, with nitrogen-containing systems being the most common. nih.govbenthamscience.com Their prevalence stems from their diverse chemical properties and their ability to interact with biological targets with high specificity. researchgate.net The structural rigidity and defined three-dimensional shape of fused heterocycles allow them to fit into the active sites of enzymes and receptors, modulating their function. This has led to their use in a wide array of therapeutic areas, including the development of anticancer agents. nih.govnih.gov The versatility of these scaffolds also makes them attractive targets for synthetic chemists, who continually devise new methods for their construction and functionalization. researchgate.netresearchgate.net

The pyrrolo[1,2-c]pyrimidine (B3350400) framework is one such fused heterocyclic system that has garnered attention. It is a bicyclic aromatic compound composed of a pyrrole (B145914) ring fused to a pyrimidine (B1678525) ring. nih.gov This unique arrangement of atoms imparts specific electronic and chemical properties to the molecule, making it a valuable building block in the design of novel compounds.

Structural Characteristics and Aromaticity of the Pyrrolo[1,2-c]pyrimidine Core

The pyrrolo[1,2-c]pyrimidine core consists of a five-membered pyrrole ring fused to a six-membered pyrimidine ring, resulting in a planar bicyclic system. nih.gov The fusion of these two rings creates a unique electronic landscape. The aromaticity of the pyrrolo[1,2-c]pyrimidine system is a key feature, contributing to its stability and influencing its reactivity. This aromatic character arises from the delocalization of π-electrons across both rings.

The structure of the parent pyrrolo[1,2-c]pyrimidine is presented below:

PropertyValue
Molecular FormulaC₇H₆N₂
Molecular Weight118.14 g/mol
IUPAC Namepyrrolo[1,2-c]pyrimidine
CAS Number274-43-1
Data sourced from PubChem CID 11040679 nih.gov

The presence of two nitrogen atoms in the pyrimidine ring influences the electron distribution within the system, creating regions of both electron deficiency and excess. This electronic heterogeneity is crucial for its interaction with other molecules and its reactivity in chemical transformations. The pyrrole ring, being electron-rich, can participate in electrophilic substitution reactions, while the pyrimidine ring is generally more susceptible to nucleophilic attack.

Significance of Halogenated Pyrrolo[1,2-c]pyrimidine Derivatives, with Focus on 7-Bromopyrrolo[1,2-c]pyrimidine

The introduction of a halogen atom, such as bromine, onto the pyrrolo[1,2-c]pyrimidine scaffold can significantly alter its physical, chemical, and biological properties. nih.govnih.gov Halogenation is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic profile of a lead compound. The bromine atom in this compound is an important functional group that can serve as a handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of a diverse range of derivatives. nih.gov

The position of the bromine atom at the 7-position of the pyrrolo[1,2-c]pyrimidine ring is of particular interest. This position is on the pyrrole portion of the fused system, a region that is generally more reactive towards electrophilic attack. The properties of this compound are summarized in the table below:

PropertyValue
Molecular FormulaC₇H₅BrN₂
Molecular Weight197.04 g/mol
IUPAC Name7-bromo-2H-pyrrolo[1,2-c]pyrimidin-1-one
CAS NumberNot available
Data sourced from PubChem CID 84026872 nih.gov

While the specific biological activities of this compound are still under investigation, the broader class of halogenated pyrrolopyrimidines has shown promise as antiproliferative agents. nih.gov The bromine substituent can influence the compound's ability to interact with biological targets and can also impact its metabolic stability. Further research into the synthesis and reactivity of this compound is crucial for unlocking its full potential in the development of new chemical entities with valuable applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromopyrrolo[1,2-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-7-2-1-6-3-4-9-5-10(6)7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYNQEWXANSCFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN2C1=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Pyrrolo 1,2 C Pyrimidine and Its 7 Bromo Derivatives

Foundational Synthetic Routes to the Pyrrolo[1,2-c]pyrimidine (B3350400) Scaffold

The construction of the fused pyrrolo[1,2-c]pyrimidine ring system can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope and reaction conditions.

1,3-Dipolar Cycloaddition Reactions for Pyrrolo[1,2-c]pyrimidine Ring Formation

A prominent method for assembling the pyrrolo[1,2-c]pyrimidine scaffold is through a [3+2] or 1,3-dipolar cycloaddition reaction. nih.gov This approach typically involves the in situ generation of a pyrimidinium ylide, which then reacts with a suitable dipolarophile.

For instance, the reaction of 4-(2-pyridyl)pyrimidine with a quaternizing agent can lead to the formation of a pyrimidinium N-ylide due to steric hindrance that disfavors quaternization at the pyridine (B92270) nitrogen. researchgate.net This ylide subsequently undergoes a 1,3-dipolar cycloaddition to furnish the pyrrolo[1,2-c]pyrimidine core. researchgate.net The choice of reactants and reaction conditions is crucial for controlling the regioselectivity of the cycloaddition. The use of electron-deficient alkenes as dipolarophiles is common in these reactions. nih.gov

Reactant 1Reactant 2Reaction TypeProductRef
4-(2-Pyridyl)pyrimidineCycloimmonium bromides1,3-Dipolar CycloadditionPyrrolo[1,2-c]pyrimidine researchgate.net
Quinolinium saltsElectron-poor alkenes[3+2] Dipolar CycloadditionPyrroloquinoline nih.gov

Cyclization Strategies from Functionalized Pyrrole (B145914) Precursors

Another effective strategy involves the construction of the pyrimidine (B1678525) ring onto a pre-existing functionalized pyrrole. This intramolecular cyclization approach offers a high degree of control over the final substitution pattern of the heterocyclic system.

One such method begins with the base-catalyzed condensation of 3,3-dimethoxypropionitrile with an aldehyde, followed by hydrolysis to yield an unsaturated cyano aldehyde. nih.gov Subsequent catalytic reduction of the double bond and reaction with diethyl aminomalonate produces an enamine. nih.gov This enamine intermediate can then be cyclized in the presence of a base like sodium methoxide (B1231860) to form an aminopyrrole. nih.gov Finally, acid-catalyzed guanylation and subsequent base-mediated ring closure afford the pyrrolo[3,2-d]pyrimidine ring system, a related isomer to the [1,2-c] scaffold. nih.gov While this example illustrates the general principle for a different isomer, similar strategies can be envisioned for the synthesis of pyrrolo[1,2-c]pyrimidines by starting with appropriately substituted pyrroles.

Starting MaterialKey ReagentsIntermediateProductRef
3,3-Dimethoxypropionitrile, AldehydeNaOMe, HClUnsaturated cyano aldehydePyrrolo[3,2-d]pyrimidine nih.gov
Functionalized PyrroleGuanylating agent, BaseAminopyrroleFused Pyrimidine Ring nih.gov

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) provide an efficient and atom-economical pathway to complex heterocyclic structures like pyrrolo[1,2-c]pyrimidines in a single synthetic operation. rsc.orgmdpi.comyoutube.com These reactions combine three or more starting materials in a one-pot process, often leading to high yields and structural diversity.

A notable example is the one-pot, three-component reaction of isoquinoline, a 2-bromoacetophenone (B140003) derivative, and a non-symmetrical acetylenic dipolarophile in a suitable solvent like 1,2-epoxypropane. mdpi.com This reaction proceeds via a 1,3-dipolar cycloaddition to generate pyrrolo[2,1-a]isoquinolines, which are structurally related to pyrrolo[1,2-c]pyrimidines. mdpi.com The application of similar MCR strategies, potentially utilizing a pyrimidine-based starting material instead of isoquinoline, could provide a direct route to the pyrrolo[1,2-c]pyrimidine scaffold.

Component 1Component 2Component 3Reaction TypeProductRef
Isoquinoline2-BromoacetophenonesAcetylenic dipolarophilesOne-pot three-componentPyrrolo[2,1-a]isoquinoline mdpi.com

Introduction of Halogen Substituents, with Emphasis on 7-Bromination

The introduction of a bromine atom at the 7-position of the pyrrolo[1,2-c]pyrimidine ring is a key transformation that opens up avenues for further functionalization. This can be achieved through direct bromination of the pre-formed heterocycle or by incorporating the bromine atom during the synthetic sequence.

Regioselective Bromination Protocols for Pyrrolo[1,2-c]pyrimidine

Direct bromination of the pyrrolo[1,2-c]pyrimidine scaffold requires careful control of reaction conditions to achieve the desired regioselectivity. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution.

For the related pyrrolo[1,2-a]quinoxaline (B1220188) system, a novel and efficient method for regioselective bromination has been developed using tetrabutylammonium (B224687) tribromide (TBATB). nih.govnih.gov This mild brominating agent allows for the selective introduction of bromine at the C3 position, and with adjusted stoichiometry, at both the C1 and C3 positions. nih.govnih.gov Similar methodologies could be adapted for the regioselective bromination of pyrrolo[1,2-c]pyrimidines, targeting the electron-rich positions of the pyrrole moiety. The precise position of bromination (e.g., C7) would depend on the electronic properties of the specific pyrrolo[1,2-c]pyrimidine derivative.

SubstrateBrominating AgentOutcomeRef
Pyrrolo[1,2-a]quinoxalinesTetrabutylammonium tribromide (TBATB)Regioselective C3-bromination or C1,C3-dibromination nih.govnih.gov

Indirect Synthetic Pathways Incorporating Bromine at Position 7

An alternative to direct bromination is the use of a building block that already contains the bromine atom at the desired position. This approach can offer better control over the final structure and avoid issues with regioselectivity.

One such strategy involves the synthesis of a 7-substituted pyrrolo[3,2-d]pyrimidine, where the substituent is introduced early in the synthetic sequence. nih.gov For example, starting with a brominated aldehyde in the cyclization strategy described in section 2.1.2 would lead to a pyrrolo[3,2-d]pyrimidine with a bromine-containing substituent at the 7-position. nih.gov A similar retrosynthetic analysis for 7-bromopyrrolo[1,2-c]pyrimidine would involve designing a synthetic route that utilizes a pyrrole or pyrimidine precursor already bearing a bromine atom at the appropriate position for cyclization into the final product.

Another approach involves the synthesis of halo-substituted pyrrolo[2,3-d]pyrimidines, another isomeric system. In this case, a mixture of a pyrrolo[2,3-d]pyrimidine derivative and an N-halosuccinimide (NXS), such as N-bromosuccinimide (NBS), in a solvent like dichloromethane (B109758) can lead to the formation of the corresponding 3-halo-substituted product. mdpi.com This highlights the potential for using N-halosuccinimides for the targeted halogenation of the pyrrole ring within the pyrrolopyrimidine framework.

PrecursorKey StepProductRef
Brominated aldehydeCyclization sequence7-(Bromo-substituted)pyrrolo[3,2-d]pyrimidine nih.gov
Pyrrolo[2,3-d]pyrimidineReaction with N-halosuccinimide3-Halo-pyrrolo[2,3-d]pyrimidine mdpi.com

Reactivity and Functionalization of 7 Bromopyrrolo 1,2 C Pyrimidine Systems

Electrophilic and Nucleophilic Reactivity of the Pyrrolo[1,2-c]pyrimidine (B3350400) Ring System

The pyrrolo[1,2-c]pyrimidine ring system is an electron-rich heteroaromatic compound, making it susceptible to electrophilic attack. The fusion of the electron-rich pyrrole (B145914) ring with the electron-deficient pyrimidine (B1678525) ring results in a complex reactivity profile. The nitrogen atoms in the pyrimidine ring exert a deactivating effect, making the carbon atoms in this ring less reactive towards electrophiles compared to a simple benzene (B151609) ring. uoanbar.edu.iqbhu.ac.in Conversely, the pyrrole ring is more activated towards electrophilic substitution.

The presence of the nitrogen atoms also makes the pyrimidine ring susceptible to nucleophilic attack, particularly at positions C2, C4, and C6, where the negative charge of the intermediate can be delocalized over the nitrogen atoms. bhu.ac.in The reactivity towards nucleophiles is enhanced in the presence of a good leaving group at these positions. The pyrrolo[1,2-c]pyrimidine system can be considered analogous to other diazine systems like pyridazine (B1198779) and pyrazine, where electrophilic substitution is generally difficult without activating groups. bhu.ac.in

Regiochemical Control in Substitution Reactions of Pyrrolo[1,2-c]pyrimidine, particularly at C7 and C5

The regiochemistry of substitution reactions on the pyrrolo[1,2-c]pyrimidine core is influenced by the electronic properties of the fused rings. In electrophilic substitutions, the attack is generally directed towards the electron-rich pyrrole moiety. Within the pyrrole ring, positions C5 and C7 are the most likely sites for electrophilic attack. The precise location of substitution can be controlled by the nature of the electrophile and the reaction conditions. For instance, bromination of pyrrolo[1,2-a]quinoxalines, a related heterocyclic system, can be selectively directed to the C3 position (analogous to C7 in pyrrolo[1,2-c]pyrimidine) or result in C1,C3-dibromination depending on the stoichiometry of the brominating agent. nih.gov

Nucleophilic substitution, on the other hand, is favored on the pyrimidine ring. However, direct C-H functionalization via metalation can alter this pattern. The use of strong bases can lead to deprotonation at specific sites, creating a nucleophilic center that can then react with electrophiles. The regioselectivity of such metalation reactions is highly dependent on the base used and the presence of directing groups on the ring system. researchgate.net

Transformation of the Bromine Substituent in 7-Bromopyrrolo[1,2-c]pyrimidine

The bromine atom at the C7 position of this compound is a key functional group that allows for a variety of subsequent transformations, most notably through palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The 7-bromo substituent on the pyrrolo[1,2-c]pyrimidine ring serves as an excellent electrophilic partner in these reactions.

The Sonogashira coupling , which involves the coupling of a terminal alkyne with an aryl or vinyl halide, has been successfully applied to bromo-substituted heterocyclic systems. nih.govbeilstein-journals.orgsoton.ac.ukbeilstein-journals.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base. The reaction allows for the introduction of various alkynyl groups at the C7 position, which can be further elaborated. For example, Sonogashira coupling of bromopyridine derivatives with a range of terminal alkynes, including those with functional groups like alcohols, amines, and esters, proceeds with high efficiency. soton.ac.uk

Catalyst SystemSubstratesProduct TypeYieldReference
Pd(OAc)2, XPhos, K3PO45-bromo-6-chloro-1,3-dimethyluracil and terminal alkynesAlkynylated uracilsModerate to good nih.govbeilstein-journals.org
Pd(dppf)2Cl26-bromo-3-fluoro-2-cyanopyridine and terminal alkynes6-alkynyl-3-fluoro-2-cyanopyridinesHigh soton.ac.uk
Pd(OAc)2, BINAP, Cs2CO34-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine and aminesC4-aminated pyrrolo[2,3-d]pyrimidinesGood mdpi.com

Other important cross-coupling reactions that can be utilized for the functionalization of this compound include:

Suzuki-Miyaura Coupling: This reaction couples the bromo-substituted heterocycle with an organoboron compound, allowing for the introduction of aryl, vinyl, or alkyl groups. mdpi.comosi.lv

Heck Coupling: This reaction involves the coupling with an alkene to introduce a vinyl group. osi.lv

Stille Coupling: This reaction utilizes an organotin reagent to form a new carbon-carbon bond. osi.lvresearchgate.net

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of various amine functionalities. nih.govbeilstein-journals.orgmdpi.com

These cross-coupling reactions provide a powerful platform for the synthesis of a vast library of pyrrolo[1,2-c]pyrimidine derivatives with diverse substitution patterns and potential biological activities. osi.lvresearchgate.net

The bromine atom in this compound can potentially undergo halogen exchange reactions, where it is replaced by another halogen, typically iodine or chlorine. This can be a useful strategy to modulate the reactivity of the C7 position for subsequent cross-coupling reactions, as aryl iodides are generally more reactive than aryl bromides.

A more complex phenomenon is the "halogen dance" reaction, which involves the base-catalyzed intramolecular migration of a halogen atom around an aromatic ring. clockss.orgwhiterose.ac.ukresearchgate.net This rearrangement typically occurs in the presence of strong bases like lithium diisopropylamide (LDA) and can lead to the formation of isomeric halo-substituted heterocycles that may be difficult to access through direct halogenation. clockss.orgresearchgate.net The halogen dance reaction proceeds through a series of deprotonation and metal-halogen exchange steps. whiterose.ac.uk While this phenomenon has been extensively studied in various heterocyclic systems, including pyridines and thiophenes, its specific application and behavior in the pyrrolo[1,2-c]pyrimidine system require further investigation. clockss.orgwhiterose.ac.uk

Other Reactivity Patterns (e.g., Metalation, Alkylation, Quaternization)

Beyond transformations involving the bromine substituent, the pyrrolo[1,2-c]pyrimidine ring system can undergo other important reactions.

Metalation: Direct C-H activation through metalation using strong organometallic bases can create a nucleophilic site on the ring for subsequent reaction with various electrophiles. researchgate.net The regioselectivity of metalation is often directed by the most acidic proton or by coordinating effects with the nitrogen atoms in the ring. researchgate.net For example, the use of TMPZnX·LiX (TMP = 2,2,6,6-tetramethylpiperidyl) has been shown to be effective for the regioselective zincation of diazines. researchgate.net

Alkylation: Alkylation can occur at either a nitrogen or a carbon atom. N-alkylation or quaternization of the nitrogen atoms in the pyrimidine ring is a common reaction for pyridines and related heterocycles. uoanbar.edu.iq C-alkylation can be achieved through various methods, including the reaction of a metalated intermediate with an alkyl halide or through transition-metal-catalyzed C-H alkylation reactions. researchgate.netnih.gov

Quaternization: The nitrogen atoms of the pyrimidine ring can be quaternized by reaction with alkyl halides, leading to the formation of pyrrolo[1,2-c]pyrimidinium salts. This modification can significantly alter the electronic properties and biological activity of the molecule.

Computational and Theoretical Investigations of Pyrrolo 1,2 C Pyrimidine Structures

Quantum Chemical Approaches to Electronic Structure and Aromaticity

Quantum chemical calculations offer profound insights into the electronic architecture and the extent of aromaticity in heterocyclic systems like 7-Bromopyrrolo[1,2-c]pyrimidine. While specific studies on the 7-bromo derivative are not extensively documented, data from the closely related 7-chloro-3-(4-methylbenzenesulfonyl)pyrrolo[1,2-c]pyrimidine and the parent pyrrolo[1,2-c]pyrimidine (B3350400) system provide a solid foundation for understanding its properties. mdpi.comnih.gov

The aromaticity of the pyrrolo[1,2-c]pyrimidine core can be assessed using computational methods such as Nucleus-Independent Chemical Shift (NICS) calculations. These calculations for related systems suggest that the pyrimidine (B1678525) ring exhibits a degree of aromatic character, which is influenced by the substituents. The introduction of an electron-withdrawing bromine atom at the 7-position is expected to modulate the electron density across the entire ring system. This can influence the aromaticity of both the pyrrole (B145914) and pyrimidine rings, potentially leading to a more polarized electronic structure.

Density Functional Theory (DFT) Studies on Reactivity and Regioselectivity

Density Functional Theory (DFT) is a powerful computational tool for predicting the reactivity and regioselectivity of chemical reactions. For this compound, DFT calculations can identify the most probable sites for electrophilic and nucleophilic attack.

Analysis of the electrostatic potential (ESP) map and frontier molecular orbitals (HOMO and LUMO) can reveal the reactive centers within the molecule. In the parent pyrrolo[1,2-c]pyrimidine, electrophilic substitution is predicted to occur preferentially on the pyrrole ring. nih.gov The presence of the bromine atom at the 7-position, a site on the pyrimidine ring, would likely deactivate this ring towards electrophilic attack due to its electron-withdrawing inductive effect.

Conversely, the bromine atom can serve as a leaving group in nucleophilic aromatic substitution reactions. DFT calculations can model the transition states and reaction pathways for such substitutions, providing insights into the reaction's feasibility and the regioselectivity of the incoming nucleophile. Local reactivity descriptors, such as Fukui functions, can further pinpoint the most susceptible atomic sites to nucleophilic attack.

Molecular Modeling and Mechanistic Insights into Chemical Transformations

Molecular modeling techniques are instrumental in elucidating the mechanisms of chemical transformations involving pyrrolo[1,2-c]pyrimidines. These studies can provide a step-by-step understanding of reaction pathways, including the formation of intermediates and transition states. nih.gov

For instance, in reactions where this compound acts as a precursor, molecular modeling can simulate the entire reaction coordinate. This is particularly valuable for understanding complex multi-step syntheses or catalytic cycles. The insights gained from these models can help in optimizing reaction conditions and in the design of new synthetic routes to novel derivatives.

Mechanistic studies on related pyrrolopyrimidine systems have explored transformations such as cycloaddition reactions. nih.gov Similar computational approaches could be applied to this compound to predict its behavior in such reactions and to understand the stereochemical and regiochemical outcomes.

Prediction of Spectroscopic Properties and Structural Confirmation

Computational methods can accurately predict various spectroscopic properties, which are crucial for the structural confirmation of newly synthesized compounds. For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra can be compared with experimental data to validate its structure.

The 1H and 13C NMR chemical shifts of the pyrrolo[1,2-c]pyrimidine core are sensitive to the electronic environment, which is influenced by the bromine substituent. DFT-based methods, often employing the GIAO (Gauge-Including Atomic Orbital) approach, can provide reliable predictions of these chemical shifts. For comparison, the experimental NMR data for the related 7-chloro-3-(4-methylbenzenesulfonyl)pyrrolo[1,2-c]pyrimidine shows distinct signals for the protons on the pyrrolo[1,2-c]pyrimidine core. nih.gov

Similarly, the vibrational frequencies in the IR spectrum can be calculated and compared with experimental results. The predicted frequencies can be assigned to specific vibrational modes within the molecule, such as C-H stretching, C=C and C=N bond vibrations, and the characteristic C-Br stretching frequency.

Below is a table of predicted spectroscopic data for this compound, based on computational models and comparison with related structures.

Spectroscopic Data Predicted Values for this compound
1H NMR (ppm) H-1: ~8.8, H-3: ~7.0, H-4: ~6.9, H-5: ~8.3
13C NMR (ppm) C-1: ~138, C-3: ~112, C-4: ~118, C-5: ~130, C-7: ~140
Key IR Frequencies (cm-1) C-Br stretch: ~650-550

These predicted values serve as a valuable guide for the experimental characterization of this compound.

Medicinal Chemistry Relevance and Scaffold Exploration of Pyrrolo 1,2 C Pyrimidine

The Pyrrolo[1,2-c]pyrimidine (B3350400) Core as a Bioactive Scaffold

The fusion of a pyrrole (B145914) and a pyrimidine (B1678525) ring to form the pyrrolo[1,2-c]pyrimidine scaffold results in a molecule with a unique three-dimensional structure and electronic properties, making it a versatile platform for the development of bioactive agents. Fused heterocyclic systems like pyrrolopyrimidines are known to exhibit a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The pyrrolo[1,2-c]pyrimidine core, in particular, has been explored for its potential in various therapeutic areas.

The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the N-H group in the pyrrole moiety can serve as a hydrogen bond donor. This dual functionality allows for multiple points of interaction with biological macromolecules such as enzymes and receptors. The aromatic nature of the fused ring system also enables π-π stacking interactions, further contributing to binding affinity.

The inherent bioactivity of the pyrrolopyrimidine scaffold is evidenced by the diverse pharmacological activities reported for its various isomers. For instance, derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurines, have been widely investigated as inhibitors of kinases, which are crucial in cancer therapy. mdpi.com These compounds often function by binding to the ATP-binding site of kinases, thereby disrupting signaling pathways essential for cancer cell proliferation and survival.

Strategies for Scaffold Diversification and Lead Optimization

The pyrrolo[1,2-c]pyrimidine scaffold offers several positions that can be chemically modified to create a diverse library of compounds for lead optimization. The primary strategies for diversification revolve around the introduction of various substituents onto the heterocyclic core. These modifications aim to enhance potency, selectivity, and pharmacokinetic properties of the lead compound.

One common approach is the use of cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These methods allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at specific positions of the pyrrolo[1,2-c]pyrimidine ring system. For example, a bromine atom, such as in 7-Bromopyrrolo[1,2-c]pyrimidine, serves as a versatile handle for these transformations.

Another key strategy is the functionalization of the nitrogen atoms within the scaffold. Alkylation or acylation of the pyrrole nitrogen can significantly impact the molecule's properties. Furthermore, substituents on the pyrimidine ring can be modified to fine-tune the electronic and steric characteristics of the molecule, influencing its interaction with the target protein. A "deconstruction-reconstruction" strategy has also been described for pyrimidine-containing compounds, where the ring is opened to an intermediate that can then be recyclized to form diverse heterocyclic analogues. acs.orgnih.gov

An improved synthesis of pyrrolo[1,2-c]pyrimidines has been developed, which involves the sequential condensation of substituted pyrrole-2-carboxaldehydes with tosylmethyl isocyanide (TOSMIC), followed by desulfonylation. nih.gov This more efficient synthesis facilitates the production of a variety of derivatives for biological screening.

Table 1: Potential Diversification Strategies for the Pyrrolo[1,2-c]pyrimidine Scaffold

Position for SubstitutionPotential Functional Groups/Moieties to IntroduceRationale for Modification
C7-position (via 7-bromo derivative)Aryl, heteroaryl, alkyl, amino, alkoxy groupsExplore new binding interactions, modulate solubility and metabolic stability.
Pyrrole Nitrogen (N1)Alkyl chains, benzyl (B1604629) groups, substituted phenyl ringsInfluence steric bulk and electronic properties, potentially altering target selectivity.
Pyrimidine RingAmines, amides, ureas, sulfonamidesIntroduce hydrogen bond donors/acceptors to enhance binding affinity.

Structure-Activity Relationship (SAR) Studies on Pyrrolo[1,2-c]pyrimidine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For pyrrolo[1,2-c]pyrimidine derivatives, SAR studies aim to identify which substituents at which positions lead to the most potent and selective compounds for a given biological target.

While specific SAR data for a wide range of 7-substituted pyrrolo[1,2-c]pyrimidine derivatives is not extensively documented in publicly available literature, general principles can be inferred from related pyrrolopyrimidine isomers. For instance, in the pyrrolo[2,3-d]pyrimidine series, the nature of the substituent at various positions has been shown to be critical for activity. researchgate.netnih.gov

For kinase inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold, the substituent at the 4-position of the pyrimidine ring often plays a crucial role in determining selectivity. Similarly, for this compound derivatives, the nature of the group that replaces the bromine atom at position 7 would be expected to significantly influence biological activity. The size, electronics (electron-donating or electron-withdrawing), and hydrogen-bonding capacity of this substituent would dictate its interaction with the target protein.

Table 2: Illustrative SAR Principles for Pyrrolopyrimidine Derivatives

Structural ModificationObserved or Expected Effect on ActivityExample Target Class
Introduction of a small, flexible amine at C4 (pyrrolo[2,3-d]pyrimidine)Increased potencyKinases
Addition of a bulky aromatic group at C5 (pyrrolo[2,3-d]pyrimidine)Enhanced selectivityKinases
Halogenation at specific positionsIncreased potency and metabolic stabilityVarious enzymes
N-alkylation of the pyrrole ringAltered solubility and cell permeabilityVarious targets

Role of Halogenation, specifically Bromine at Position 7, in Modulating Pharmacological Profiles and Design

Halogen atoms, particularly bromine, are often incorporated into drug candidates to enhance their pharmacological properties. The introduction of a bromine atom at the 7-position of the pyrrolo[1,2-c]pyrimidine core to give this compound can have several beneficial effects.

In several classes of heterocyclic compounds, halogenation has been shown to significantly enhance antiproliferative activity. For example, the introduction of iodine at the C7 position of pyrrolo[3,2-d]pyrimidines resulted in a significant enhancement of cytotoxic potency. nih.gov Similarly, studies on pyrrolo[2,3-d]pyrimidine derivatives have highlighted the importance of halogen substituents for their activity as kinase inhibitors. nih.gov

Furthermore, as mentioned earlier, the C-Br bond at the 7-position provides a reactive site for further chemical modification through cross-coupling reactions. This makes this compound a key intermediate in the synthesis of a wide variety of derivatives with potentially improved pharmacological profiles. The bromine atom can be replaced with various functional groups to systematically probe the chemical space around this position and optimize the molecule's interaction with its biological target.

Q & A

Q. Key Methodological Considerations :

  • Steric and electronic factors influence reaction pathways. For instance, steric hindrance in 4-(2-pyridyl)pyrimidine directs quaternization to the pyrimidine nitrogen, leading to pyrrolo[1,2-c]pyrimidines rather than indolizines .
  • Yields range from moderate to high (e.g., 85% in flow synthesis protocols) .

How is structural characterization of this compound performed?

Level : Basic
Answer :
Structural elucidation relies on multimodal spectroscopic and crystallographic techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and electronic environments. For example, aromatic protons in pyrrolo[1,2-c]pyrimidines exhibit distinct splitting patterns (e.g., doublets for C7 substituents) .
  • X-Ray Crystallography : Resolves ambiguities in regiochemistry. For instance, X-ray structures of 4-(2-pyridyl)pyrimidine confirmed quaternization at the pyrimidine nitrogen, critical for product assignment .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas, particularly for brominated derivatives .

Q. Data Contradictions :

  • NMR alone may not conclusively differentiate C5 vs. C7 substitution due to overlapping signals. Crystallography is often required .

What factors influence the regioselective functionalization of pyrrolo[1,2-c]pyrimidine derivatives?

Level : Advanced
Answer :
Regioselectivity in functionalization (e.g., bromination) is governed by kinetic vs. thermodynamic control :

  • Kinetic Preference : C7 substitution is favored due to enhanced resonance stabilization of the transition state, as shown by DFT calculations .
  • Thermodynamic Stability : C5-substituted products are more stable but form slower. For example, bromination under prolonged reaction times shifts selectivity toward C5 .
  • Experimental Validation : Single-crystal X-ray diffraction and comparative NMR studies are essential to confirm regiochemistry, especially when synthetic conditions (e.g., temperature, reaction time) alter outcomes .

Q. Methodological Recommendations :

  • Use flow chemistry to control residence times and favor kinetic products (e.g., C7-brominated derivatives) .

How does flow chemistry enhance the synthesis of pyrrolo[1,2-c]pyrimidine derivatives?

Level : Advanced
Answer :
Flow synthesis offers precision in reaction control and scalability :

  • In Situ Intermediate Generation : Ethyl isocyanoacetate, a key intermediate, is synthesized continuously via reaction of N-formylglycine with triphosgene, minimizing handling of hazardous intermediates .
  • Regioselective Functionalization : Flow reactors maintain consistent temperature (e.g., 85°C) and residence time (26 minutes), optimizing yields (85%) and purity (>95%) for C7-substituted products .
  • Throughput : Achieves 5.71 g/h theoretical output at 0.25 M concentration, avoiding precipitation of salts (e.g., piperidine-HCl) .

Q. Advantages Over Batch Methods :

  • Reduced side reactions (e.g., halogen dance rearrangements) due to rapid quenching .

What is the 'halogen dance' phenomenon in the context of pyrrolo[1,2-c]pyrimidine functionalization?

Level : Advanced
Answer :
The halogen dance refers to migration of halogen atoms under acidic or thermal conditions, altering substitution patterns:

  • Mechanism : Acidic conditions protonate electron-rich positions, enabling halogen migration via intermediate σ-complexes. This is critical for accessing otherwise inaccessible substitution patterns .
  • Impact on Synthesis : Uncontrolled halogen dance can lead to mixtures of regioisomers. For example, bromine migration from C7 to C5 may occur during prolonged heating .

Q. Mitigation Strategies :

  • Use flow chemistry to limit reaction times and stabilize kinetic products .
  • Conduct DFT studies to predict migration tendencies and optimize conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.